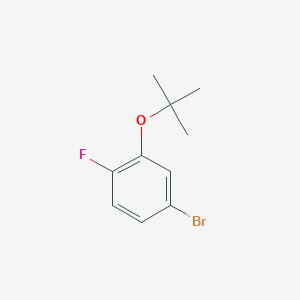

4-Bromo-2-(tert-butoxy)-1-fluorobenzene

CAS No.:

Cat. No.: VC18368865

Molecular Formula: C10H12BrFO

Molecular Weight: 247.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrFO |

|---|---|

| Molecular Weight | 247.10 g/mol |

| IUPAC Name | 4-bromo-1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |

| Standard InChI | InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |

| Standard InChI Key | DWAOPVXGAMKJDV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1=C(C=CC(=C1)Br)F |

Introduction

4-Bromo-2-(tert-butoxy)-1-fluorobenzene is an organic compound characterized by its aromatic ring structure, which includes bromine, fluorine, and a tert-butoxy group. The compound's chemical formula is C10H12BrFO, and its CAS number is 1309933-67-2 . This compound is of interest in various chemical and pharmaceutical applications due to its unique combination of substituents, which confer distinct chemical and physical properties.

Safety Information

-

GHS Pictogram: Warning

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

-

Precautionary Statements: P261 (Avoid breathing dust), P305 (If in eyes: rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: get medical advice/attention) .

Synthesis and Preparation

The synthesis of 4-Bromo-2-(tert-butoxy)-1-fluorobenzene typically involves multiple steps, starting from commercially available precursors. A common method includes:

-

Halogenation: Introduction of bromine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). Fluorination can be achieved using fluorine gas (F2) or other fluorinating agents like Selectfluor.

-

Etherification: The tert-butoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the appropriate tert-butanol with the halogenated benzene derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Applications and Research Findings

4-Bromo-2-(tert-butoxy)-1-fluorobenzene can be used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials. The presence of both bromine and fluorine atoms enhances its reactivity and potential for forming stable compounds with specific biological targets.

Applications

-

Pharmaceutical Synthesis: The compound can serve as a precursor for synthesizing novel drugs, leveraging the beneficial effects of fluorine on pharmacokinetic properties.

-

Material Science: It may contribute to the development of advanced materials, such as organic semiconductors, due to its unique electronic properties.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-(cyclobutylmethoxy)-1-fluorobenzene | C11H12BrF | Cyclobutylmethoxy group instead of tert-butoxy |

| 4-Bromo-1-butoxy-2-fluorobenzene | C10H12BrFO | Butoxy group instead of tert-butoxy |

| 2-Bromo-4-t-butyl-1-fluorobenzene | C10H12BrF | Tert-butyl group instead of tert-butoxy |

These compounds share similarities in their halogenated aromatic structures but differ in their alkyl or alkoxy substituents, which affect their chemical properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume